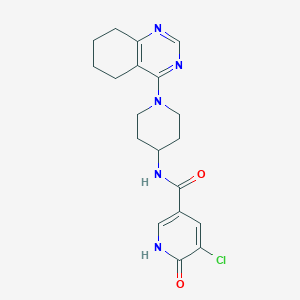

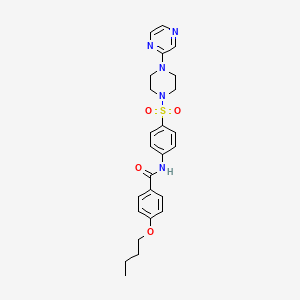

5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several functional groups and structural features, including a chloro group, a hydroxy group, a nicotinamide group, a tetrahydroquinazolin group, and a piperidin group. Each of these groups contributes to the overall properties and potential reactivity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. For example, the tetrahydroquinazolin group might be introduced via a condensation reaction, while the chloro and hydroxy groups might be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of different functional groups and structural features present. The presence of both chloro and hydroxy groups could potentially allow for hydrogen bonding, which could influence the compound’s physical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the hydroxy group could potentially engage in condensation or substitution reactions, while the chloro group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Potential Therapeutic Applications of Piperidine Derivatives with a Quinazoline Ring System

Piperidine derivatives incorporating a quinazoline ring system have been synthesized and evaluated for their potential therapeutic applications, focusing on their antihypertensive properties. The synthesis of these compounds involves the preparation of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position. Among the synthesized compounds, certain derivatives exhibited significant antihypertensive activity in the spontaneously hypertensive rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).

Antimicrobial Activity of Heterocycles Derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline

A study on the antimicrobial activity of compounds derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline highlights the potential of these heterocycles as antimicrobial agents. The synthesis involved treating thiourea with 5-chloroacetyl-8-hydroxyquinoline and subsequent reactions to produce a variety of derivatives. These compounds were screened for their antimicrobial properties, showing varying degrees of effectiveness against different pathogens (Abdel-Mohsen, 2003).

Discovery of Cyclopentaquinoline Analogues for Alzheimer’s Disease Treatment

In the search for treatments for Alzheimer’s disease, cyclopentaquinoline analogues have been identified as multifunctional agents. These derivatives, modifications of the tetrahydroacridine structure, have been synthesized and biologically assessed. One compound, in particular, showed promising inhibitory potencies against enzymes associated with Alzheimer’s disease, non-hepatotoxicity, the ability to inhibit amyloid-beta aggregation, and a mix-type of cholinesterase’s inhibition. These findings suggest the potential of cyclopentaquinoline analogues in Alzheimer’s disease treatment (Czarnecka et al., 2019).

Synthesis and Evaluation of Heterocyclic Carboxamides as Antipsychotic Agents

Heterocyclic carboxamides have been synthesized and evaluated for their potential as antipsychotic agents. The study focused on analogues of 1192U90, evaluating their binding to dopamine and serotonin receptors and their ability to antagonize certain behavioral responses in mice models. This research provides insights into the development of new antipsychotic medications, with certain derivatives exhibiting potent in vivo activities and promising profiles as potential antipsychotic agents (Norman et al., 1996).

Insecticidal Activity of Pyridine Derivatives

The insecticidal properties of pyridine derivatives have been explored, with specific compounds showing significant activity against the cowpea aphid, Aphis craccivora Koch. This study synthesized and tested various pyridine derivatives, uncovering compounds with insecticidal activity that surpassed that of known insecticides, suggesting their potential in pest management strategies (Bakhite et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-6-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-15-9-12(10-21-19(15)27)18(26)24-13-5-7-25(8-6-13)17-14-3-1-2-4-16(14)22-11-23-17/h9-11,13H,1-8H2,(H,21,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSIFRWCVWEFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CNC(=O)C(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)

![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)

![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)